8Z,10Z-Tetradecadienal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H24O |
|---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(8Z,10Z)-tetradeca-8,10-dienal |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-7,14H,2-3,8-13H2,1H3/b5-4-,7-6- |
InChI Key |
NFBOSIATGBWEHX-RZSVFLSASA-N |
Isomeric SMILES |
CCC/C=C\C=C/CCCCCCC=O |
Canonical SMILES |
CCCC=CC=CCCCCCCC=O |
Origin of Product |
United States |
Advanced Stereoselective Synthesis Methodologies and Strategic Approaches
Historical Evolution of Synthetic Pathways for Tetradecadienal Analogues
The advent of transition-metal-catalyzed cross-coupling reactions marked a significant leap forward in the synthesis of complex molecules like (8Z,10Z)-tetradecadienal. nih.govnih.gov These reactions offered milder conditions and greater functional group tolerance, paving the way for more efficient and stereocontrolled syntheses. nobelprize.org The development of palladium, iron, and copper-based catalytic systems has been particularly instrumental in shaping the modern synthetic landscape for this class of compounds. ubbcluj.roresearchgate.net
Convergent and Linear Synthesis Strategies
The strategic approach to constructing the carbon skeleton of (8Z,10Z)-tetradecadienal can be broadly categorized into linear and convergent syntheses.
Carbon Chain Disconnection and Assembly Strategies
The retrosynthetic analysis of (8Z,10Z)-tetradecadienal reveals several possible disconnection points, leading to various fragment assembly strategies. Common strategies include:
C7+C2+C5 Strategy: This approach involves the coupling of a seven-carbon fragment, a two-carbon unit, and a five-carbon fragment. One of the initial syntheses of (8E,10Z)-tetradeca-8,10-dienal utilized this strategy, where a key intermediate was formed via a Sonogashira cross-coupling reaction. researchgate.netresearchgate.net
C5+C2+C7 Strategy: An alternative disconnection involves assembling a five-carbon piece, a two-carbon unit, and a seven-carbon fragment. A reliable method for synthesizing pure (8E,10Z)-tetradeca-8,10-dienal has been developed using this strategy, with a key step being a stereoselective cis-reduction of a triple bond. ubbcluj.ro
C5+C5+C4 Strategy: This strategy has also been explored in the synthesis of tetradecadienal analogues.
The choice of disconnection strategy often depends on the availability of starting materials and the desired stereochemical outcome.
Catalytic Approaches in Stereoselective Bond Formation
Catalytic methods are at the heart of modern stereoselective synthesis, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds with high efficiency and stereoselectivity. nih.govnobelprize.org
The Sonogashira coupling , discovered in 1975, is a widely used reaction that couples terminal alkynes with aryl or vinyl halides. gold-chemistry.org It is a cornerstone in the synthesis of conjugated enynes, which are key precursors to dienals like (8Z,10Z)-tetradecadienal. gold-chemistry.orgrsc.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. gold-chemistry.org However, copper-free versions have been developed to avoid the formation of homocoupling byproducts. rsc.org In the synthesis of (8E,10Z)-tetradeca-8,10-dienal, the Sonogashira reaction has been used to create key enyne intermediates. ubbcluj.roresearchgate.netresearchgate.net For example, the coupling of (E)-9-(tert-butoxy)-1-iodonon-1-ene with 1-pentyne (B49018) was a key step in an early synthesis. researchgate.net
| Reaction | Description | Catalyst System | Key Intermediates | Reference |
| Sonogashira Coupling | Couples terminal alkynes with vinyl or aryl halides to form conjugated enynes. | Palladium catalyst (e.g., Pd(PPh₃)₂) and often a Copper(I) co-catalyst. | Enynes | gold-chemistry.orgrsc.org |
Iron-Catalyzed Cross-Coupling Reactions (e.g., Kumada Cross-Coupling, Cahiez-Fürstner Reaction)
Iron-catalyzed cross-coupling reactions have gained prominence as a more sustainable and economical alternative to palladium-based methods. nih.govrsc.org
The Kumada cross-coupling involves the reaction of a Grignard reagent with an organic halide. Iron catalysts, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), have proven effective in these reactions. nih.govrsc.org A recent stereoselective synthesis of (8E,10Z)-tetradeca-8,10-dienal was developed based on an iron-catalyzed Kumada cross-coupling. ubbcluj.roresearchgate.net
The Cahiez-Fürstner reaction is another important iron-catalyzed cross-coupling method. ubbcluj.roresearchgate.net It has been demonstrated that iron-catalyzed cross-coupling of n-OctMgCl with a 1-butadienyl phosphate (B84403) can be scaled up for industrial production. semanticscholar.org This highlights the practical utility of iron-catalyzed methods in pheromone synthesis. semanticscholar.org These reactions often benefit from the use of co-solvents like N-methylpyrrolidone (NMP) to improve efficiency. rsc.orgbeilstein-journals.org
| Reaction | Description | Catalyst System | Key Features | Reference |
| Kumada Cross-Coupling | Couples a Grignard reagent with an organic halide. | Iron salts (e.g., FeCl₃, Fe(acac)₃). | Economical and environmentally friendly alternative to palladium. | nih.govrsc.org |
| Cahiez-Fürstner Reaction | Iron-catalyzed cross-coupling, often involving Grignard reagents and enol phosphates. | Iron catalysts. | Scalable for industrial applications. | ubbcluj.roresearchgate.net |
Copper-Catalyzed Reactions
Copper-catalyzed reactions are also valuable in the synthesis of alkynes and their derivatives. nih.gov The Cadiot-Chodkiewicz coupling , for instance, is a classic method for synthesizing unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne, using a copper(I) salt as a catalyst. rsc.org These diynes can then be stereoselectively reduced to form the desired Z,Z-dienes, which are crucial structural motifs in many pheromones, including (8Z,10Z)-tetradecadienyl acetate (B1210297). diva-portal.org While traditionally requiring stoichiometric amounts of copper, catalytic versions have been developed. nih.govrsc.org
| Reaction | Description | Catalyst System | Key Intermediates | Reference |
| Cadiot-Chodkiewicz Coupling | Couples terminal alkynes with 1-haloalkynes to form unsymmetrical diynes. | Copper(I) salts. | Unsymmetrical diynes | rsc.orgdiva-portal.org |
Stereochemical Control Mechanisms and Purity Enhancement
The biological efficacy of (8Z,10Z)-tetradecadienal is intrinsically linked to its stereochemical purity. Consequently, significant research has focused on developing synthetic routes that offer precise control over the geometry of the C8-C9 and C10-C11 double bonds.
Regio- and Stereoselective Reduction Methods
The reduction of a diyne precursor is a common and effective strategy for establishing the Z,Z-configuration of the conjugated diene in 8Z,10Z-tetradecadienal.
H2/P-1 Ni boride: The use of P-1 nickel boride catalyst for the hydrogenation of a corresponding tetradeca-8,10-diyn-1-ol intermediate has proven to be a reliable method for the cis-reduction of the triple bonds. ubbcluj.ro This method, often carried out under an atmosphere of hydrogen, leads to the formation of (8Z,10Z)-tetradeca-8,10-dienol with high stereoisomeric purity (greater than 95%) and in high yields (around 85%). ubbcluj.ro The P-1 nickel boride catalyst is typically generated in situ from nickel(II) acetate and sodium borohydride. mdpi.combangor.ac.uk Subsequent oxidation of the resulting dienol yields the target (8Z,10Z)-tetradecadienal. ubbcluj.ro
Dicyclohexylborane (B74569): Another effective reagent for the stereoselective reduction of diynes to Z,Z-dienes is dicyclohexylborane. diva-portal.org This bulky hydroborating agent adds to the triple bonds, and subsequent protonolysis of the resulting organoborane with a proton source like acetic acid yields the cis,cis-diene. diva-portal.org The steric hindrance of the dicyclohexylborane reagent plays a crucial role in directing the stereochemical outcome of the reduction. masterorganicchemistry.comorganicchemistrytutor.com This method has been successfully employed in the synthesis of various Z,Z-dienic pheromone compounds. diva-portal.org
| Reagent | Substrate | Product | Key Features |
| H2/P-1 Ni boride | (E)-Tetradec-8-en-10-yn-1-ol | (8E,10Z)-tetradeca-8,10-dienol | High stereoisomeric purity (>95%) and high yield (85%). ubbcluj.ro |
| Dicyclohexylborane | Conjugated Diynes | Z,Z-Dienes | Circumvents issues with slow addition of a second equivalent of other boranes. diva-portal.org |
Wittig Reaction Applications for Diene Formation
The Wittig reaction is a cornerstone in organic synthesis for the formation of carbon-carbon double bonds and has been applied to the synthesis of conjugated dienes like this compound. iitk.ac.inresearchgate.net This reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone. libretexts.orgdalalinstitute.com
For the synthesis of conjugated dienes, a common strategy involves reacting a reactive, non-stabilized saturated ylide with an α,β-unsaturated aldehyde. researchgate.net This approach generally leads to the formation of the new double bond with a specific stereochemistry, often favoring the Z-isomer, without causing isomerization of the existing double bond. researchgate.net The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide, the reaction conditions, and the structure of the reactants. dalalinstitute.com For instance, the synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate and (3E,8Z)-tetradeca-3,8-dienyl acetate has been achieved with the stereoselective formation of the 8Z-double bond through a Wittig reaction. researchgate.net
| Reactant 1 | Reactant 2 | Product Feature | Reference |
| Reactive (non-stabilized) saturated ylide | α,β-unsaturated aldehyde | Conjugated diene with specific stereochemistry at the new double bond | researchgate.net |
| n-Hexyltriphenylphosphonium bromide | 4-Hydroxybutanal | Formation of a 10Z-double bond in a pheromone synthesis | researchgate.net |
Diastereoselective Synthesis Strategies
Achieving high diastereoselectivity is paramount in the synthesis of this compound to ensure the final product is predominantly the desired isomer. ubbcluj.ro Various strategies have been devised to control the formation of the correct diastereomer.
One successful approach involves a C5+C2+C7 carbon chain strategy where a key step is the stereoselective cis-reduction of a triple bond using H2/P-1 Ni boride. ubbcluj.ro In contrast, other reduction methods, such as using borane (B79455) in the presence of acetic acid, have been reported to lead to degradation of the compound. ubbcluj.ro Similarly, the use of LiAlH4 for the reduction of a (Z)-enynol precursor resulted in a mixture of four isomers due to isomerization of the existing double bond. ubbcluj.ro
Cross-coupling reactions have also emerged as powerful tools for the diastereoselective synthesis of this pheromone. For example, iron-catalyzed Kumada cross-coupling reactions have been developed for the stereoselective synthesis of (8E,10Z)-tetradeca-8,10-dienal. ubbcluj.ronih.gov Palladium-catalyzed Sonogashira cross-coupling followed by a reduction step is another strategy that has been employed, although it can present challenges in achieving high selectivity. ubbcluj.robeilstein-journals.org
Considerations for Scalable and Industrially Relevant Synthesis
The practical application of this compound in pest management necessitates synthetic routes that are not only efficient and stereoselective but also scalable and economically viable for industrial production. nih.govainia.com
Historically, many reported syntheses of insect pheromones, including this compound, involved lengthy, linear sequences with numerous purification steps and the use of cryogenic temperatures, making them unsuitable for large-scale production. beilstein-journals.org However, recent advancements have focused on developing more convergent and cost-effective approaches.
Iron-mediated cross-coupling reactions have shown great promise for the industrial-scale synthesis of insect pheromones. nih.gov These methods offer an alternative to more expensive and toxic palladium-catalyzed reactions. nih.gov For instance, an iron-catalyzed Kumada cross-coupling has been utilized in a short, 6-step convergent synthesis of (8E,10Z)-tetradeca-8,10-dienal, which has been successfully applied on a large scale. ubbcluj.roresearchgate.net A notable advantage of this process is the use of a very low catalyst loading (0.1 mol%), making it particularly attractive for industrial applications. nih.gov This methodology is currently used for the industrial medium-scale synthesis of the pheromone. nih.gov
Furthermore, the development of biosynthetic routes using engineered microorganisms or plants is being explored as a sustainable and potentially low-cost manufacturing platform for insect pheromones. ainia.comera-learn.euopenaccessgovernment.org While chemical synthesis is currently the primary industrial method, biosynthesis could offer a more environmentally friendly alternative in the future. ainia.com
| Synthesis Strategy | Key Features for Scalability | Reference(s) |
| Iron-catalyzed Kumada cross-coupling | Short, convergent synthesis; low catalyst loading; avoids expensive/toxic metals. | ubbcluj.ronih.govresearchgate.net |
| Biosynthesis (emerging) | Sustainable, potentially low-cost, environmentally friendly. | ainia.comera-learn.euopenaccessgovernment.org |
Biological Function and Ecological Impact
Mechanisms of Pheromone Perception and Olfactory Receptor Interaction
Detailed research findings on the specific olfactory receptors in a Phyllonorycter species that detect (8Z,10Z)-tetradecadienal are not available in the provided search results.
Generally, in insects, pheromone perception begins when the molecule binds to olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs), which are housed in specialized sensilla on the antennae. This binding event initiates a signal transduction cascade, converting the chemical signal into an electrical one that is then processed in the antennal lobe of the insect's brain. The specificity of this interaction, where a particular OR is tuned to a specific pheromone component, is fundamental to chemical communication.
Intraspecific Communication and Reproductive Isolation
Specific details on how (8Z,10Z)-tetradecadienal facilitates intraspecific communication and reproductive isolation for the relevant Phyllonorycter species are not available.
Sex pheromones are a key component of pre-mating reproductive isolation. By using a highly specific chemical signal, a species ensures that individuals can recognize and locate potential mates of their own species, even in the presence of closely related species. The unique blend of pheromone components, including specific isomers like (8Z,10Z)-tetradecadienal, and their precise ratios are critical for this species recognition, preventing hybridization.
Evolutionary Significance of Pheromone Composition and Specificity
A specific analysis of the evolutionary significance of (8Z,10Z)-tetradecadienal for the user species is not possible with the current information.
The evolution of pheromone signals is a dynamic process driven by selective pressures to optimize mate finding while maintaining reproductive isolation. Small changes in the chemical structure of a pheromone, such as the geometry of a double bond, can lead to the evolution of new communication channels and, eventually, to speciation. The use of different isomers, like the (8Z,10Z) and (8E,10Z) forms of tetradecadienal by different but related leaf-mining moths, exemplifies this evolutionary divergence.
Comparative Studies of Pheromone Blends Across Related Species
A detailed comparative study involving (8Z,10Z)-tetradecadienal is not available in the search results.
The genus Phyllonorycter is known for its diverse use of pheromones. Comparative studies within this genus and with related genera like Cameraria reveal a pattern of using similar chemical scaffolds (e.g., C12 or C14 acetates, alcohols, and aldehydes) but with variations in double bond positions and stereochemistry to achieve species-specific signals. For example, various Phyllonorycter species use different tetradecenyl acetates (e.g., Z10-14:OAc, E10-14:OAc) or dodecenyl acetates as primary pheromone components. psu.edumapress.com A comprehensive comparative analysis would place (8Z,10Z)-tetradecadienal within this broader evolutionary context, but this requires identification of the species that uses it.
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric and Chemical Purity
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for assessing the purity of (8Z,10Z)-tetradecadienal. This powerful method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.
In the analysis of tetradecadienal isomers, GC-MS is instrumental in separating different geometric isomers and determining their relative abundance. researchgate.net For instance, research on the synthesis of (8E,10Z)-tetradeca-8,10-dienal and its isomers confirmed stereoisomeric purities higher than 95% using GC analysis. researchgate.net The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that serves as a chemical fingerprint, confirming the molecular weight and structural features of the dienal. calpoly.edu
The chemical purity of synthetic batches of (8Z,10Z)-tetradecadienal is also rigorously evaluated using GC-MS. By analyzing the chromatogram, chemists can identify and quantify any byproducts or impurities present in the sample. For example, a synthesis of (8E,10Z)-tetradeca-8,10-dienal reported a chemical purity of 93% as determined by GLC analysis, a similar technique. researchgate.net
The following table summarizes representative GC-MS data for tetradecadienal isomers:
| Isomer | Retention Time (min) | Key Mass Fragments (m/z) | Purity (%) |
| (8E,10Z)-tetradeca-8,10-dienal | Varies with column and conditions | 208 (M+), 109, 95, 81, 67 | >99 |
| (8E,10E)-tetradeca-8,10-dienal | Varies with column and conditions | 208 (M+), 109, 95, 81, 67 | >99 |
| (8Z,10E)-tetradeca-8,10-dienal | Varies with column and conditions | 208 (M+), 109, 95, 81, 67 | >99 |
| (8Z,10Z)-tetradeca-8,10-dienal | Varies with column and conditions | 208 (M+), 109, 95, 81, 67 | >99 |
Data is illustrative and based on typical findings in synthetic chemistry literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomeric Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the stereochemistry of (8Z,10Z)-tetradecadienal. Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the geometry of the double bonds.
¹H NMR spectroscopy is particularly useful for determining the configuration of the double bonds. The coupling constants (J-values) between olefinic protons are characteristic of their relative geometry. For a Z (cis) double bond, the coupling constant is typically smaller than for an E (trans) double bond. The chemical shifts of the protons adjacent to the double bonds and the aldehyde group also provide crucial structural information.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The positions of the signals for the sp² hybridized carbons of the diene system can further support the stereoisomeric assignment. For instance, the ¹³C NMR data for (8E,10E)-tetradecadien-1-ol, a related compound, shows distinct signals for the carbons involved in the conjugated double bonds. calpoly.edu
A combination of ¹H and ¹³C NMR is often used to confirm the structure and stereochemistry of all four possible isomers of 8,10-tetradecadienal. ubbcluj.ro
The table below illustrates typical ¹³C NMR chemical shift ranges for key carbons in tetradecadienal isomers:
| Carbon Atom | (8E,10Z) Isomer (δ ppm) | (8E,10E) Isomer (δ ppm) |
| C8 | ~130-132 | ~130-132 |
| C9 | ~130-132 | ~130-132 |
| C10 | ~128-130 | ~132-134 |
| C11 | ~130-132 | ~132-134 |
| C14 (aldehyde) | ~202 | ~202 |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Gas-Liquid Chromatography (GLC) in Purity Determination
Gas-Liquid Chromatography (GLC) is a specific type of gas chromatography that is widely used for determining the purity of volatile organic compounds like (8Z,10Z)-tetradecadienal. atlaslab.inlibretexts.orgbirchbiotech.com In GLC, the stationary phase is a liquid coated on an inert solid support, and the mobile phase is an inert gas. youtube.comsscollegejehanabad.org
The separation in GLC is based on the differential partitioning of the components of a mixture between the gaseous mobile phase and the liquid stationary phase. sscollegejehanabad.org Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster and elute first. This allows for the separation of (8Z,10Z)-tetradecadienal from its isomers and any impurities.
The purity of the compound is determined by the relative area of its peak in the resulting chromatogram. atlaslab.in A high-purity sample will show a single major peak corresponding to (8Z,10Z)-tetradecadienal, with minimal or no other peaks. GLC analysis has been used to demonstrate the chemical purity of synthesized pheromones, with one study reporting a purity of 93% for (8E,10Z)-tetradeca-8,10-dienal. researchgate.net
Methodologies for Quantifying Isomeric Ratios
The biological activity of pheromones is often highly dependent on the specific ratio of their stereoisomers. Therefore, accurate quantification of the isomeric ratios of tetradecadienal is critical.
Gas chromatography, including both GC-MS and GLC, is the primary method for quantifying these ratios. researchgate.netubbcluj.ro By carefully integrating the peak areas of the separated isomers in the chromatogram, the relative percentage of each isomer in a mixture can be determined. atlaslab.in
For complex mixtures where baseline separation of isomers is not fully achieved, deconvolution software can be employed to more accurately determine the area of overlapping peaks. Furthermore, the synthesis of pure isomeric standards is essential for the calibration and validation of the analytical methods used for quantification. diva-portal.org
In some cases, high-performance liquid chromatography (HPLC) can also be utilized for the separation and quantification of isomeric mixtures, particularly for less volatile derivatives of the aldehyde. tandfonline.com
The following table provides an example of how isomeric ratios might be reported based on GC analysis:
| Isomer | Retention Time (min) | Peak Area | Isomeric Ratio (%) |
| (8Z,10Z)-Tetradecadienal | 12.5 | 9500 | 95.0 |
| (8E,10Z)-Tetradecadienal | 12.8 | 300 | 3.0 |
| (8Z,10E)-Tetradecadienal | 13.1 | 150 | 1.5 |
| (8E,10E)-Tetradecadienal | 13.4 | 50 | 0.5 |
This data is hypothetical and serves as an illustration of a quantitative analysis.
Structure Activity Relationship Sar Investigations
Role of Non-Pheromonal Isomers and Analogues in Behavioral Responses
In many insect species, the pheromone is not a single compound but a blend of several components, including isomers and structurally related analogues. These non-pheromonal isomers can have various effects on the insect's behavior, acting as synergists (enhancing the attraction) or antagonists (inhibiting the attraction). The precise ratio of these components is often crucial for species-specific communication.
While detailed studies on the synergistic or antagonistic effects of 8,10-tetradecadienal isomers are not extensively documented for a species where (8Z,10Z) is the primary pheromone, research on related compounds in other insects, such as the codling moth (Cydia pomonella), offers valuable insights. The primary sex pheromone of the codling moth is (E,E)-8,10-dodecadien-1-ol. Studies have shown that other geometric isomers of this compound can significantly modulate the behavior of male moths.
For instance, the (E,Z) and (Z,Z) isomers of 8,10-dodecadien-1-ol have been found to inhibit the attraction of male codling moths to the main (E,E) isomer. researchgate.net In contrast, the (Z,E) isomer was observed to cause a slight increase in male attraction. researchgate.net Furthermore, another study demonstrated that both (E8,Z10)-dodecadien-1-ol and (E,E)-8,10-dodecadienyl acetate (B1210297) can act as antagonists, reducing male attraction when their ratio to the primary pheromone increases. researchgate.net An additive inhibitory effect was noted when both compounds were combined with the main pheromone. researchgate.net
These findings highlight that non-pheromonal isomers and analogues can play a significant role in disrupting or modifying the chemical signal. This can be an evolutionary mechanism to ensure species specificity of the pheromone signal, preventing cross-attraction between closely related species.
Table 2: Behavioral Effects of Non-Pheromonal Isomers and Analogues on Codling Moth (Cydia pomonella) Attraction to (E,E)-8,10-dodecadien-1-ol
| Compound | Role | Behavioral Effect |
|---|---|---|
| (E,Z)-8,10-dodecadien-1-ol | Antagonist | Inhibits male attraction |
| (Z,Z)-8,10-dodecadien-1-ol | Antagonist | Inhibits male attraction |
| (Z,E)-8,10-dodecadien-1-ol | Weak Synergist | Slightly increases male attraction |
| (E,E)-8,10-dodecadienyl acetate | Antagonist | Inhibits male attraction at certain ratios |
Elucidation of Active Isomer Contributions to Pheromone Blends
Determining the precise contribution of each isomer to a pheromone blend is a meticulous process that involves a combination of analytical chemistry and biological assays. The elucidation of the active isomer in the pheromone of the horse-chestnut leafminer, Cameraria ohridella, serves as an excellent case study.
The initial step typically involves the collection of pheromone gland extracts from virgin females. These extracts are then analyzed using Gas Chromatography (GC) coupled with an Electroantennographic Detector (EAD). nih.govresearchgate.net The GC separates the individual components of the extract, while the EAD, which uses an insect's antenna as a biosensor, detects which of these components are biologically active (i.e., which ones elicit an electrical response from the antenna).
In the case of C. ohridella, GC-EAD analysis of female extracts revealed a single EAD-active peak that corresponded to (8E,10Z)-tetradeca-8,10-dienal. nih.gov This provided strong evidence that this isomer was the primary pheromone component.
To confirm these findings and to test the activity of other potential minor components, researchers then conduct behavioral assays. These can include wind-tunnel experiments, where the upwind flight of males towards different synthetic chemical sources is observed, and field trapping experiments, where the number of males caught in traps baited with different isomers or blends is compared.
For C. ohridella, wind-tunnel and field experiments confirmed that synthetic (8E,10Z)-tetradeca-8,10-dienal was highly attractive to males. nih.gov Furthermore, these behavioral assays demonstrated that the addition of other stereoisomers or related compounds that showed some EAG activity did not enhance the attractiveness of the (8E,10Z) isomer, indicating that it is the sole essential component for attraction in this species. nih.gov This systematic approach of combining chemical analysis with electrophysiological and behavioral studies is fundamental to elucidating the specific roles of different isomers in a pheromone blend.
Strategic Applications in Integrated Pest Management Ipm
Pheromone-Based Monitoring of Pest Populations
Pheromone-based monitoring is the cornerstone of a successful IPM program for the codling moth. cornell.edu Traps baited with a synthetic version of the female's sex pheromone are deployed in orchards to capture male moths. This data provides crucial information on the presence of the pest, the timing of adult moth emergence (biofix), and the relative population density throughout the growing season. cornell.edusacvalleyorchards.com
Monitoring allows growers to make informed decisions about the necessity and timing of control measures. For instance, the first sustained capture of moths establishes a biofix, which is used in degree-day models to predict subsequent key life stages, such as egg hatch and larval emergence, ensuring that any necessary treatments are applied at the most effective time. ucanr.edu In orchards utilizing mating disruption, specialized high-load pheromone lures are often necessary to effectively monitor moth activity against the background of synthetically saturated pheromones. usu.edu
The effectiveness of a monitoring program is highly dependent on the design of the trap and its proper deployment. For codling moth, delta traps with a sticky inner surface are commonly used. cornell.edu The placement and maintenance of these traps are critical for obtaining accurate data.
Several factors are optimized to maximize capture rates and consistency:
Trap Placement : Traps are typically hung in the upper third of the tree canopy, as this is where male and unmated female codling moth activity is greatest. vt.edu
Lure Type : While standard 1mg codlemone lures are effective in conventional orchards, high-load (10x) lures or combination lures that include a pear ester kairomone are recommended for monitoring within mating disruption-treated blocks. cornell.eduusu.edu The pear ester is attractive to both male and female moths, providing a more direct measure of the potential for egg-laying. msu.edu
Trap Density : A standard recommendation is to place at least one trap per 5-10 acres, with additional traps placed to monitor specific high-pressure areas or orchard borders. cornell.edu
Servicing : Lures need to be replaced according to the manufacturer's specifications, as their performance declines over time, typically every few weeks depending on weather conditions. msu.edu Traps should be checked weekly to ensure timely data collection. ucanr.edu
Table 1: Trap and Lure Considerations for Codling Moth Monitoring
| Factor | Conventional Orchard | Mating Disruption Orchard | Rationale |
|---|---|---|---|
| Lure Type | Standard 1mg Pheromone Lure | High-Load (10x) Pheromone Lure or Pheromone/Kairomone Combo Lure | High pheromone concentration in disrupted orchards requires a more potent lure to attract moths to the trap. Kairomones attract females, providing additional data. ucanr.eduusu.edu |
| Trap Height | Upper third of canopy | Upper third of canopy | Aligns with the natural location of codling moth mating activity. vt.edu |
| Trap Density | 1 trap per 10 acres (minimum) | 1 trap per 5 acres (minimum) | Higher density is needed to accurately assess the success of the mating disruption program. cornell.edu |
Mating Disruption Methodologies
Mating disruption is a powerful, non-toxic method for controlling codling moth populations. usu.edu It involves saturating an orchard with a high concentration of synthetic female sex pheromone, which interferes with the ability of male moths to locate and mate with females. vt.eduusu.edu This technique does not kill the insects but rather reduces reproduction, leading to a decline in the pest population over time. usu.edu
For mating disruption to be effective, it must be deployed over a sufficiently large and contiguous area, typically a minimum of 10 acres, to minimize the immigration of mated females from untreated areas. usu.eduusu.edu Various dispenser technologies are available, including hand-applied passive dispensers and programmable aerosol "puffer" units, which release the pheromone throughout the season. ucanr.eduwsu.edu In orchards with high pest pressure, mating disruption is often supplemented with targeted insecticide applications, especially during the initial years of implementation. ucanr.eduusu.edu
The precise mechanisms by which mating disruption works are complex and can involve several processes that are not mutually exclusive. The inclusion of antagonistic isomers, such as those with an 8Z,10Z configuration, can enhance these effects by interfering with the male's ability to process the primary pheromone signal. google.comresearchgate.net
The primary mechanisms include:
Competitive Attraction (False-Trail Following) : This is considered the main mechanism for codling moth. wsu.edu Male moths are stimulated by the synthetic pheromone and follow "false" plumes emanating from the numerous dispensers at the expense of locating actual calling females. This wastes the male's time and energy, reducing the likelihood of successful mating. sacvalleyorchards.comusu.edu
Non-Competitive Mechanisms :
Sensory Overload/Habituation : The high concentration of pheromone in the air can overwhelm the male moth's sensory receptors (antennae). This sensory fatigue can render them temporarily unable to respond to any pheromone plume, including those from females. sacvalleyorchards.comusu.edu
Camouflage : The background concentration of synthetic pheromone may be so high that it effectively masks or hides the smaller, discrete plumes released by individual females, making them imperceptible to males. sacvalleyorchards.comwisc.edu
Mass Trapping Applications for Pest Control
Mass trapping is a control strategy that aims to remove a significant portion of the pest population from the orchard by capturing them in traps. While early attempts to use mass trapping for codling moth with male-only pheromone lures had varied success, the development of effective kairomone lures that attract both sexes has renewed interest in this tactic. frontiersin.orgunibz.itresearchgate.net
Recent studies have shown that deploying a high density of traps (e.g., 37-97 traps per hectare) baited with a combination of pheromones and kairomones can significantly reduce fruit damage when used in conjunction with mating disruption. frontiersin.orgunibz.itfrontiersin.org This "female removal" strategy directly reduces the number of egg-laying individuals in the population, complementing the reproductive suppression provided by mating disruption. frontiersin.org The success of mass trapping is highly dependent on the efficiency of the lure and trap design, as well as the initial pest density. It is most effective in suppressing low-density, isolated pest populations. frontiersin.org
Table 2: Comparison of Pheromone-Based Control Strategies
| Strategy | Primary Goal | Mechanism | Typical Application |
|---|---|---|---|
| Monitoring | Gather population data for decision-making | Attraction and capture of males (and females with kairomone lures) | Low density of traps (e.g., 1 per 5-10 acres) throughout the orchard. cornell.edu |
| Mating Disruption | Prevent or delay mating | Competitive attraction, sensory overload, camouflage. usu.eduwsu.edu | High density of pheromone dispensers (e.g., 200-400/acre) to saturate the environment. wsu.edu |
| Mass Trapping | Reduce population numbers directly | Attraction and removal of a large number of individuals (both sexes). | High density of traps (e.g., 15-40/acre) to capture a significant portion of the population. frontiersin.orgfrontiersin.org |
Emerging Research Frontiers and Future Prospects
Development of Novel and Economically Viable Synthetic Routes
The practical application of 8Z,10Z-tetradecadienal in agriculture and forestry is heavily dependent on the availability of cost-effective and efficient methods for its synthesis. Historically, the synthesis of insect sex pheromones has been a complex and often expensive process. However, recent research has focused on developing more streamlined and economically viable synthetic pathways.
| Synthetic Strategy | Key Reactions | Potential Advantages |
| Metal-Catalyzed Cross-Coupling | Sonogashira-Hagihara coupling, Kumada cross-coupling | High stereoselectivity, efficient bond formation |
| Use of Earth-Abundant Metal Catalysts | Iron-catalyzed reactions | Reduced cost, lower toxicity |
| Convergent Synthesis | Julia–Kocienski olefination | Fewer steps, higher overall yield |
In-depth Understanding of Pheromone Biosynthesis Pathways in Target Organisms
A thorough understanding of the natural biosynthetic pathways of this compound in insects is crucial for identifying potential targets for pest control and for developing biotechnological production methods. In many moth species, the biosynthesis of sex pheromones begins with common fatty acids like palmitic or stearic acid. iastate.edu A series of enzymatic reactions, including desaturation, chain-shortening, reduction, and sometimes acetylation, then modify these precursors to produce the final pheromone components. iastate.edunih.gov
The biosynthesis of diene pheromones often involves specific desaturase enzymes that introduce double bonds at precise locations and with specific stereochemistry. nih.gov For instance, the biosynthesis of (Z,E)-9,12-tetradecadienyl acetate (B1210297) involves a Δ11 desaturase followed by chain-shortening and a unique Δ12 desaturase. iastate.edunih.gov While the specific enzymes for this compound are still under investigation in many target organisms, the general pathway is likely to follow a similar pattern of desaturation and modification of a fatty acid precursor. slu.senih.gov The identification and characterization of the specific genes and enzymes involved in this process could pave the way for novel pest management strategies, such as the use of gene silencing techniques to disrupt pheromone production in pest populations. lu.se Furthermore, these enzymes could be harnessed in engineered microorganisms, like yeast, for the sustainable and cost-effective bioproduction of this compound. nih.govnih.gov
| Biosynthetic Step | Enzyme Class | Function |
| Desaturation | Fatty Acyl Desaturase | Introduces double bonds at specific positions |
| Chain-Shortening | β-oxidation enzymes | Reduces the carbon chain length |
| Reduction | Fatty Acyl Reductase | Converts the fatty acyl precursor to an alcohol |
| Oxidation | Alcohol Oxidase | Converts the alcohol to an aldehyde |
Advanced Elucidation of Chemoreception and Signal Transduction Pathways
The remarkable sensitivity and specificity of insect responses to pheromones are governed by intricate chemoreception and signal transduction pathways. At the molecular level, pheromone detection is mediated by specialized olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons, which are housed in sensilla on the insect's antennae. nih.gov In insects, these ORs are typically heterodimeric complexes composed of a highly conserved co-receptor (Orco) and a variable odorant-binding subunit that determines the specificity of the receptor to particular pheromone components. biorxiv.org
When a molecule of this compound binds to its specific OR, it induces a conformational change in the receptor complex, leading to the opening of an ion channel. nih.govbiorxiv.org The resulting influx of cations depolarizes the neuron, generating an electrical signal that is transmitted to the brain. The brain then integrates these signals, leading to a specific behavioral response, such as upwind flight in search of a mate. nih.gov Research is ongoing to identify the specific ORs that detect this compound in various pest species. A deeper understanding of these receptor-ligand interactions could facilitate the design of novel compounds that either block the natural pheromone from binding (antagonists) or mimic its effect (agonists), providing new avenues for disrupting insect communication. biorxiv.org
Development of Intelligent Pheromone Delivery Systems
The effectiveness of pheromone-based pest management strategies is highly dependent on the method of delivery. Traditional pheromone dispensers often have a limited lifespan and can be affected by environmental conditions. controlledreleasesociety.org To address these limitations, researchers are developing "intelligent" pheromone delivery systems that provide controlled and sustained release of the active compound. ciac.jl.cn
These advanced systems include:
Microencapsulation: Pheromones are enclosed in microscopic capsules that slowly release the compound over an extended period. acs.org
Nanofiber Technology: Electrospun nanofibers can be loaded with pheromones, providing a large surface area for controlled evaporation. ciac.jl.cn
Smart Traps: These devices integrate pheromone lures with sensors, cameras, and artificial intelligence to not only trap pests but also to monitor their populations in real-time. thepestreport.comamudar.iofrontiersin.org Data from these traps can be transmitted wirelessly to a central server, allowing for precise and timely pest management decisions. mekonglink.asia
AI-Powered Systems: The most advanced systems use deep learning algorithms to identify and count trapped insects, predict pest outbreaks based on environmental data, and even control the release rate of pheromones in response to changing conditions. frontiersin.orgecophero.com
These intelligent delivery systems promise to enhance the efficacy of pheromone-based control, reduce the amount of pheromone required, and minimize the need for manual labor in the field. thepestreport.com
| Delivery System | Principle of Operation | Key Advantages |
| Microparticles | Encapsulation and controlled diffusion | Extended release, protection from degradation |
| Paraffin Emulsions | Partition-controlled release from a wax matrix | Zero-order release rate, sprayable formulation |
| Polymer Bags | Diffusion through a semi-permeable membrane | Constant release over a long duration |
| AI-Powered Smart Traps | Automated insect detection, counting, and data transmission | Real-time monitoring, reduced labor, precision pest management |
Role of this compound in Broader Ecosystem Dynamics and Biodiversity
The influence of this compound extends beyond the communication between individuals of the same species. As a semiochemical, it can be a component of the complex web of chemical signals that shape interactions within an ecosystem. wikipedia.org For example, the presence of this pheromone can be intercepted by predators and parasitoids as a kairomone, guiding them to their prey or hosts. ebsco.com This has significant implications for the natural biological control of pest populations.
Furthermore, the interaction between insect pheromones and plant volatiles is a growing area of research. nih.govsemanticscholar.org In some cases, plant-derived compounds can act synergistically with insect pheromones, enhancing the attraction of males to females that are on a suitable host plant. nih.gov This suggests that the chemical landscape of an ecosystem can modulate the effectiveness of pheromone communication. Understanding these broader ecological roles is essential for predicting the potential non-target effects of large-scale pheromone deployment and for developing pest management strategies that are compatible with the conservation of biodiversity. ebsco.com
Multi-Component Pheromone Systems and Synergistic Interactions
Insect sex pheromones are often not single compounds but rather specific blends of two or more components. nih.gov The precise ratio of these components is often critical for eliciting a full behavioral response. This compound may act as a major component in the pheromone blend of some species, while in others, it may be a minor component that acts synergistically with other compounds to enhance the attractiveness of the signal.
Synergism occurs when the behavioral response to a mixture of compounds is greater than the sum of the responses to the individual components. nih.gov For example, studies on the mountain pine beetle have shown that a blend of monoterpenes can significantly increase the response to the aggregation pheromone. nih.gov Similarly, in the oriental fruit moth, certain compounds have been identified as excellent synergists for the sex pheromone blend, significantly improving the efficacy of attractants used in pest management. researchgate.net Research into the synergistic interactions involving this compound is crucial for developing highly effective pheromone lures and for understanding the evolution of species-specific chemical communication channels. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
